molecular formula C14H10F3NO2 B3288049 4-((3-(Trifluoromethyl)phenyl)amino)benzoic acid CAS No. 85010-10-2

4-((3-(Trifluoromethyl)phenyl)amino)benzoic acid

Cat. No. B3288049
CAS RN: 85010-10-2
M. Wt: 281.23 g/mol
InChI Key: DYOKQJIZECPOJL-UHFFFAOYSA-N
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Description

“4-((3-(Trifluoromethyl)phenyl)amino)benzoic acid” is a benzoic acid carrying a 4-trifluoromethyl substituent . It is a useful intermediate for the syntheses of antimicrobial benzoisothiazolones and dithiobis (benzamides) .


Synthesis Analysis

The synthesis of “4-((3-(Trifluoromethyl)phenyl)amino)benzoic acid” involves various reactions. For instance, it has been used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates via N,N’-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .


Molecular Structure Analysis

The molecular structure of “4-((3-(Trifluoromethyl)phenyl)amino)benzoic acid” can be represented by the formula C14H10F3NO2 . More detailed structural information can be obtained from 2D Mol files or computed 3D SD files .


Chemical Reactions Analysis

“4-((3-(Trifluoromethyl)phenyl)amino)benzoic acid” participates in various chemical reactions. For example, it has been used as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS method .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-((3-(Trifluoromethyl)phenyl)amino)benzoic acid” include a molecular weight of 281.23 . More specific properties such as melting point, boiling point, and flash point are not available in the retrieved resources.

Scientific Research Applications

Crystal Structure Analysis

4-((3-(Trifluoromethyl)phenyl)amino)benzoic acid, also referenced as a component in flufenamic acid, contributes significantly to crystallography studies. The structural analysis of this compound reveals insights into molecular geometry, especially the orientation of phenyl rings and carboxyl groups. Such studies enhance our understanding of molecular interactions and stability, which are vital in material science and pharmaceutical design (Bhat & Vijayan, 1982).

EP1 Receptor Selective Antagonists

In medicinal chemistry, derivatives of 4-((3-(Trifluoromethyl)phenyl)amino)benzoic acid have been explored as EP1 receptor selective antagonists. The structural modification of this compound, such as replacing phenyl-sulfonyl moieties with heteroarylsulfonyl groups, leads to optimized antagonist activity, crucial in drug discovery and development (Naganawa et al., 2006).

Structure-Metabolism Relationships

Research on substituted benzoic acids, including derivatives of 4-((3-(Trifluoromethyl)phenyl)amino)benzoic acid, helps in understanding the quantitative structure-metabolism relationships. Such studies are vital in pharmacokinetics, as they provide insights into metabolic pathways and the impact of structural changes on drug metabolism (Ghauri et al., 1992).

Microwave-Assisted Synthesis Studies

The compound is used in microwave-assisted synthesis research, contributing to the development of novel synthetic methods that are faster and more energy-efficient. This aspect is particularly relevant in the field of green chemistry (Özil et al., 2010).

Investigating Intramolecular Charge Transfer

Studies on intramolecular charge transfer using derivatives of 4-((3-(Trifluoromethyl)phenyl)amino)benzoic acid help in understanding electron donor-acceptor dynamics. This research is pivotal in designing efficient organic electronic materials, such as organic light-emitting diodes (OLEDs) (Ma, Chen, & Jiang, 2003).

Safety and Hazards

“4-((3-(Trifluoromethyl)phenyl)amino)benzoic acid” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with appropriate safety measures, including wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

4-[3-(trifluoromethyl)anilino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO2/c15-14(16,17)10-2-1-3-12(8-10)18-11-6-4-9(5-7-11)13(19)20/h1-8,18H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOKQJIZECPOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=CC=C(C=C2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-(Trifluoromethyl)phenyl)amino)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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